2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
The compound 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic molecule known for its diverse properties and potential applications in various scientific fields. The unique structure of this compound combines elements of phenyl, ethylsulfonyl, and oxadiazole groups, which contribute to its distinctive chemical behavior and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step organic synthesis techniques. One common method includes the formation of the oxadiazole ring through a cyclization reaction, followed by the attachment of the phenyl groups through condensation reactions. Reagents such as ethyl sulfone, phenylhydrazine, and acetic anhydride are often used under controlled temperatures and pressures to ensure high yields.
Industrial Production Methods
Scaling up the production of this compound for industrial applications involves optimizing reaction conditions to maximize efficiency and yield. Continuous flow reactors and advanced catalytic systems are employed to maintain consistent quality and reduce production costs. Industrial methods focus on ensuring the purity of the final product through rigorous purification processes, including recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or oxadiazole rings, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Reagents such as sodium hydride, methyl iodide, and acetic acid are commonly used in these reactions. Typical conditions include maintaining reactions at specific temperatures (ranging from -10°C to 100°C) and using inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
Major products from these reactions include derivatives with modified functional groups that can be further utilized for additional chemical modifications or applications in scientific research.
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has significant applications in several fields:
Chemistry: It serves as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential bioactivity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its role as a therapeutic agent for various diseases, leveraging its unique chemical structure to interact with biological targets.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound's functional groups enable it to form specific bonds or interactions, influencing biological pathways. For example, its phenyl groups may allow it to intercalate into DNA, disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
2-(4-methylsulfonyl)phenyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
2-(4-(ethylsulfonyl)phenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
By exploring the unique characteristics and applications of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, researchers can unlock new possibilities for its use in various scientific and industrial domains.
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-5-32(26,27)15-8-6-13(7-9-15)10-18(25)22-21-24-23-20(31-21)14-11-16(28-2)19(30-4)17(12-14)29-3/h6-9,11-12H,5,10H2,1-4H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCYEZZSTMMRIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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